molecular formula C5H5N3O2 B092250 Methyl 1,2,4-triazine-3-carboxylate CAS No. 16721-40-7

Methyl 1,2,4-triazine-3-carboxylate

Cat. No. B092250
CAS RN: 16721-40-7
M. Wt: 139.11 g/mol
InChI Key: WYUCBDGZVSGXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,2,4-triazine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains a triazine ring and a carboxylate group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of methyl 1,2,4-triazine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. The compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may explain its antimicrobial and antiviral properties. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.

Biochemical And Physiological Effects

Methyl 1,2,4-triazine-3-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and oxidative stress, which may explain its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Methyl 1,2,4-triazine-3-carboxylate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields with minimal impurities. Additionally, the compound has been shown to exhibit potent antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of methyl 1,2,4-triazine-3-carboxylate. One direction is to further investigate the mechanism of action of the compound to better understand its potential applications in various fields. Additionally, more studies are needed to determine the safety and efficacy of the compound in humans, as most of the studies to date have been conducted in animals. Finally, the compound may have potential for use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Synthesis Methods

Methyl 1,2,4-triazine-3-carboxylate can be synthesized using various methods, including the reaction of cyanuric chloride with methylamine, the reaction of cyanuric acid with methanol, and the reaction of cyanuric acid with dimethylformamide. These methods have been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

Methyl 1,2,4-triazine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, the compound has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of certain plant and insect species.

properties

IUPAC Name

methyl 1,2,4-triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-10-5(9)4-6-2-3-7-8-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUCBDGZVSGXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481289
Record name Methyl 1,2,4-triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,4-triazine-3-carboxylate

CAS RN

16721-40-7
Record name Methyl 1,2,4-triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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